2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the desired functional groups. This can involve reactions with halogenated compounds, amines, or other nucleophiles.
Coupling Reactions: The final step involves coupling the indole derivative with 4-(3-methoxypyrrolidin-1-yl)phenyl acetamide using coupling agents like EDCI or DCC in the presence of a base.
Chemical Reactions Analysis
2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a tool compound to investigate the biological functions of indole derivatives and their interactions with biological targets.
Comparison with Similar Compounds
2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in optical applications.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Studied for their inhibitory activity against α-glucosidase.
2-(1H-indol-3-yl)cyclohexan-1-ones: Used in the synthesis of fused β-carbolines.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-indol-1-yl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-19-11-13-23(14-19)18-8-6-17(7-9-18)22-21(25)15-24-12-10-16-4-2-3-5-20(16)24/h2-10,12,19H,11,13-15H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOMXDMDVJLCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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